molecular formula C10H9N3O2S B8450501 Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B8450501
M. Wt: 235.26 g/mol
InChI Key: RYYNPXXQHBGVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.

    Coupling Reactions: Attachment of the thiadiazole ring to the pyridine ring using coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Pathway Involvement: Participation in biochemical pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-pyridine
  • 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)-pyridine

Uniqueness

Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate may exhibit unique properties due to the presence of the ethoxycarbonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

ethyl 5-pyridin-2-yl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3

InChI Key

RYYNPXXQHBGVKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.